molecular formula C24H26O3 B1668566 4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid CAS No. 95906-68-6

4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

Cat. No. B1668566
CAS RN: 95906-68-6
M. Wt: 362.5 g/mol
InChI Key: ZXQHMEUGMCXKLO-KPKJPENVSA-N
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Description

CH 80 is a bio-active chemical.

Scientific Research Applications

1. Differentiation-Inducing Activity

A study by Kagechika et al. (1989) examined the structure-activity relationships of chalcone-4-carboxylic acids, including 4-[3-oxo-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-propenyl]-benzoic acid. This compound, referred to as Ch80, demonstrated significant differentiation-inducing activity on human promyelocytic leukemia cells HL-60, outperforming retinoic acid in this regard (Kagechika, Kawachi, Hashimoto, & Shudo, 1989).

2. Retinoid Biological Activity

Dawson et al. (1989) synthesized conformationally restricted analogues of this compound and screened them for retinoid biological activity. They found that the geometric constraints imposed on the bridge joining the two aromatic ring systems significantly influenced the biological activity, suggesting a potential for selective targeting in therapeutic applications (Dawson, Hobbs, Derdziński, Chao, Frenking, Loew, Jetten, Napoli, Williams, & Sani, 1989).

3. Anti-Angiogenic Activity

Oikawa et al. (1993) discovered that synthetic retinoids, including this compound, exhibit significant anti-angiogenic effects in an in vivo assay system involving chorioallantoic membranes of chick embryos. These findings indicate potential therapeutic efficacy in various angiogenesis-dependent disorders (Oikawa, Okayasu, Ashino, Morita, Murota, & Shudo, 1993).

4. Retinoid Receptor Selectivity

Boehm et al. (1994) designed and synthesized compounds based on this compound's structure to create potent retinoid X receptor (RXR)-selective retinoids. This development offered pharmacological tools for elucidating the biological role of individual retinoid receptors (Boehm, Zhang, Badea, White, Mais, Berger, Suto, Goldman, & Heyman, 1994).

properties

CAS RN

95906-68-6

Product Name

4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-[(E)-3-oxo-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H26O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15H,13-14H2,1-4H3,(H,26,27)/b12-7+

InChI Key

ZXQHMEUGMCXKLO-KPKJPENVSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)C(=O)O)(C)C)C

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C

Appearance

Solid powder

Other CAS RN

110368-35-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(3-oxo-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
Ch 80
Ch 80, (E)-isomer
Ch-80

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-formylbenzoate (1.28 g, 7.83 mmol) was added to a solution of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (Compound 1, 1.80 g, 7.83 mmol) in 10 mL of 1 N NaOH and 20 mL of methanol. After stirring at room temperature for 18 h, the reaction mixture was acidified with 1N HCl and extracted with ethyl acetate (3×10 mL). The combined organic layer was washed with brine (1×10 mL), dried (MgSO4) and concentrated at reduced pressure. Recrystallization (acetonitrile) gave the title compound (1.70 g, 60% yield) as a white solid:
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 4
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 5
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Reactant of Route 6
4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid

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